N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is a useful research compound. Its molecular formula is C17H15NO5S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications
Oxygen Transfer Reactions
A study on the oxidation of methoxy substituted benzyl phenyl sulfides by high valent oxoruthenium compounds shows the distinction between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This research contributes to understanding the oxidation mechanisms and the formation of various oxidation products, which could have implications in synthetic organic chemistry and the development of oxidation reagents or catalysts (Lai, Lepage, & Lee, 2002).
Antimicrobial and Antitumor Agents
Research into Azo-Sulfa conjugated chromene moieties involves the synthesis and characterization of novel sulfonamide compounds with a chromene azo motif. These compounds have shown promising antibacterial, antifungal, and cytotoxic activities against several cancer cell lines, highlighting their potential as drug candidates in combating drug-resistant pathogens and as antitumor agents (Okasha et al., 2019).
Protecting Group Removal
The study on p-methoxybenzyl ether cleavage by polymer-supported sulfonamides presents a method for the removal of protecting groups in synthetic organic chemistry. This process allows for high yields and minimal purification, facilitating the synthesis of complex organic molecules (Hinklin & Kiessling, 2002).
Sulfonamide Derivatives' Synthesis and Activity
The synthesis of 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their reactivity towards nitrogen nucleophiles have been explored for their antibacterial activity. This research contributes to the field of medicinal chemistry by providing insights into the design and synthesis of new sulfonamide derivatives with potential antibacterial properties (Mohamed, 2007).
Catalytic C–N Bond Cleavage
A study on the highly chemoselective C–N bond cleavage reaction of p-methoxybenzyl-substituted tertiary sulfonamides presents a new methodology in organic synthesis, offering insights into reaction mechanisms and expanding the toolbox for selective bond cleavage reactions (Bhattacharya, Shukla, & Maji, 2021).
Mechanism of Action
Target of Action
The primary target of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, also known as N-[(4-methoxyphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide, is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with COX-2 by forming hydrogen bonds with Arg120 and Tyr355, and hydrophobic interactions with Val349, Leu352, Ser353, Tyr385, Trp387, Met522, Val523, Ala527, and Ser530 . This interaction inhibits the enzymatic activity of COX-2, thereby reducing the production of prostaglandins that cause inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, the compound reduces these symptoms.
Result of Action
The result of the compound’s action is a significant reduction in inflammation. In vivo studies using a carrageenan rat paw edema assay showed that the compound has an anti-inflammatory potential of 72.8%, which is better than meclofenamic acid (56.75%) .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-14-5-2-12(3-6-14)11-18-24(20,21)15-7-8-16-13(10-15)4-9-17(19)23-16/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPOHLGKVMVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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